molecular formula C22H16ClN3O B11213460 N-(2-chlorobenzyl)-2-pyridin-4-ylquinoline-4-carboxamide

N-(2-chlorobenzyl)-2-pyridin-4-ylquinoline-4-carboxamide

Cat. No.: B11213460
M. Wt: 373.8 g/mol
InChI Key: UVNYLDRRHVTYTF-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-2-pyridin-4-ylquinoline-4-carboxamide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and is substituted with a 2-chlorobenzyl group and a pyridin-4-yl group. Its unique structure allows it to participate in various chemical reactions and makes it a valuable molecule in medicinal chemistry and other fields.

Properties

Molecular Formula

C22H16ClN3O

Molecular Weight

373.8 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-pyridin-4-ylquinoline-4-carboxamide

InChI

InChI=1S/C22H16ClN3O/c23-19-7-3-1-5-16(19)14-25-22(27)18-13-21(15-9-11-24-12-10-15)26-20-8-4-2-6-17(18)20/h1-13H,14H2,(H,25,27)

InChI Key

UVNYLDRRHVTYTF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=NC=C4)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorobenzyl)-2-pyridin-4-ylquinoline-4-carboxamide typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

    Introduction of the Pyridin-4-yl Group: This step often involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where a pyridin-4-yl boronic acid is coupled with a halogenated quinoline derivative.

    Attachment of the 2-Chlorobenzyl Group: The final step involves the nucleophilic substitution reaction where the 2-chlorobenzyl group is introduced to the quinoline core, typically using a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the use of automated systems for purification and isolation of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorobenzyl)-2-pyridin-4-ylquinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the quinoline ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 2-chlorobenzyl group, where nucleophiles like amines or thiols can replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Potassium carbonate in DMF for nucleophilic substitution.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted benzyl derivatives.

Scientific Research Applications

Antimalarial Activity

One of the prominent applications of N-(2-chlorobenzyl)-2-pyridin-4-ylquinoline-4-carboxamide is its antimalarial properties. Research indicates that derivatives of quinoline-4-carboxamide, including this compound, exhibit significant antiplasmodial activity against Plasmodium falciparum, the causative agent of malaria. The mechanism of action involves the inhibition of translation elongation factor 2 (PfEF2), which is critical for protein synthesis in the parasite .

Key Findings:

  • Potency : The compound demonstrated moderate potency (EC50 = 120 nM) against P. falciparum and improved pharmacokinetic properties compared to other compounds in its class .
  • In Vivo Efficacy : In mouse models infected with P. berghei, it showed excellent oral efficacy with effective doses below 1 mg/kg over a four-day treatment period .

Anticancer Properties

This compound also exhibits promising anticancer activity. Studies have shown that quinoline derivatives can induce apoptosis in various cancer cell lines, including colon and breast cancer cells. The compound's ability to target specific signaling pathways involved in cell proliferation and survival makes it a candidate for further development in cancer therapy.

Mechanism of Action:

The anticancer effects are attributed to the compound's ability to modulate key pathways such as PI3K/AKT signaling . This modulation leads to decreased expression of anti-apoptotic proteins and increased expression of pro-apoptotic factors, promoting cancer cell death.

Case Studies:

  • In Vitro Studies : this compound was tested against human colorectal adenocarcinoma (Caco-2) and colon carcinoma (HCT-116) cell lines, demonstrating significant antiproliferative activity .
  • Apoptosis Induction : The compound was shown to induce apoptosis in cancer cells through mechanisms involving mitochondrial dysfunction and caspase activation .

Summary of Biological Activities

Activity Target Mechanism Potency
AntimalarialPlasmodium falciparumInhibition of PfEF2EC50 = 120 nM
AnticancerCaco-2, HCT-116Modulation of PI3K/AKT signalingIC50 values < 0.5 µM
Apoptosis InductionVarious cancer cell linesMitochondrial dysfunction, caspase activationSignificant effects

Mechanism of Action

The mechanism of action of N-(2-chlorobenzyl)-2-pyridin-4-ylquinoline-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The pathways involved can include signal transduction pathways, where the compound modulates the activity of key proteins involved in cellular signaling.

Comparison with Similar Compounds

Similar Compounds

    N-(2-chlorobenzyl)-N’-phenylurea: Another compound with a 2-chlorobenzyl group, but with a different core structure.

    2-chlorobenzyl chloride: A simpler compound used as an intermediate in organic synthesis.

    2-chlorobenzyl cyanide: Known for its use in chemical synthesis and as a precursor to other compounds.

Uniqueness

N-(2-chlorobenzyl)-2-pyridin-4-ylquinoline-4-carboxamide stands out due to its quinoline core, which imparts unique chemical and biological properties

Biological Activity

N-(2-chlorobenzyl)-2-pyridin-4-ylquinoline-4-carboxamide is a compound of significant interest in medicinal chemistry, primarily due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a quinoline core with a pyridine ring and a carboxamide group. The presence of the 2-chlorobenzyl moiety contributes to its unique properties and potential biological activities.

Property Details
Molecular Formula C₁₈H₁₄ClN₃O
Molecular Weight 321.77 g/mol
Solubility Soluble in DMSO, slightly soluble in water

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular pathways, affecting processes like metabolism and signaling.
  • Receptor Modulation : It can bind to cellular receptors, altering signal transduction pathways that regulate cell growth and apoptosis.
  • DNA Intercalation : The compound's structure allows it to intercalate with DNA, potentially disrupting replication and transcription processes, which is particularly relevant in cancer therapy.

Anticancer Activity

Research has shown that this compound exhibits notable anticancer properties. In vitro studies demonstrate its efficacy against various cancer cell lines, including:

  • Colorectal Cancer Cells (HCT116) : The compound has shown significant antiproliferative activity with an IC50 value indicating effective inhibition of cell growth.
  • Mechanism : It affects the PI3K/AKT signaling pathway, leading to altered gene expression associated with apoptosis and cell survival .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Studies indicate that it possesses activity against several bacterial strains, including:

  • Staphylococcus aureus : Exhibits inhibitory effects, suggesting potential as an antibacterial agent.
  • Mechanism : Likely involves disruption of bacterial DNA replication through intercalation .

Anti-inflammatory Effects

This compound has been evaluated for anti-inflammatory properties, showing promise in reducing inflammation markers in vitro. This activity may be beneficial for conditions characterized by chronic inflammation.

Case Studies and Research Findings

  • Study on Anticancer Activity :
    • A study conducted on HCT116 cells demonstrated that treatment with this compound led to a significant decrease in cell viability and induced apoptosis through activation of pro-apoptotic genes .
  • Antimicrobial Evaluation :
    • In a comparative study involving various quinoline derivatives, this compound showed superior antibacterial activity against resistant strains of Staphylococcus aureus, highlighting its potential as a therapeutic agent .
  • In Vivo Studies :
    • Preliminary in vivo studies indicated that the compound could effectively reduce tumor size in mouse models of colorectal cancer, supporting its potential for further development as an anticancer drug .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for N-(2-chlorobenzyl)-2-pyridin-4-ylquinoline-4-carboxamide, and how are intermediates validated?

  • Methodology : The compound is typically synthesized via multi-step reactions involving condensation of quinoline-4-carboxylic acid derivatives with 2-chlorobenzylamine. Key intermediates, such as the quinoline-4-carbonyl chloride, are generated using thionyl chloride (SOCl₂). Amide bond formation is achieved via coupling reagents like HATU or EDC in anhydrous DMF .
  • Validation : Intermediate purity is confirmed using HPLC (≥98% purity thresholds) and LC-MS for molecular weight verification. Functional groups are characterized via FT-IR (e.g., C=O stretch at ~1650 cm⁻¹) and ¹H/¹³C NMR (e.g., pyridine proton signals at δ 8.5–9.0 ppm) .

Q. What analytical techniques are critical for structural elucidation of this compound?

  • Core Techniques :

  • X-ray crystallography : Resolves absolute configuration and bond angles (e.g., C–N bond lengths of ~1.34 Å in the amide group) .
  • NMR spectroscopy : Assigns proton environments (e.g., distinguishing benzyl CH₂ from pyridine protons) .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 418.12) .
    • Cross-Validation : Discrepancies between spectroscopic and crystallographic data require iterative refinement, such as adjusting torsion angles in SHELXL .

Advanced Research Questions

Q. How can SHELXL refine crystallographic data for This compound in cases of twinning or weak diffraction?

  • Strategy :

  • Use TWIN/BASF commands in SHELXL to model twinning fractions (e.g., twin law 0.85 for a hemihedral twin).
  • Apply ISOR/SIMU restraints to address thermal motion anisotropy in the chlorobenzyl group .
    • Validation : Final R-factors (R₁ < 0.05 for I > 2σ(I)) and Flack parameter (≈0.0) confirm structural accuracy. Compare with DFT-optimized geometries to resolve ambiguities .

Q. What computational approaches predict the compound’s binding affinity to biological targets?

  • Methods :

  • Molecular docking (AutoDock Vina) : Dock the compound into kinase active sites (e.g., EGFR) using PyMOL-generated grids. Score poses with AMBER force fields .
  • MD simulations (GROMACS) : Assess binding stability over 100 ns trajectories; analyze RMSD (<2.0 Å indicates stable binding) .
    • Data Contradictions : Discrepancies between docking scores (e.g., ΔG = -9.2 kcal/mol) and experimental IC₅₀ values may arise from solvent effects, requiring explicit solvent MD or MM-PBSA corrections .

Q. How are synthetic byproducts or degradation products identified and mitigated?

  • Analytical Workflow :

  • HPLC-PDA-MS : Detect impurities (e.g., dechlorinated byproducts) via retention time shifts and m/z deviations.
  • Stability Studies : Accelerated degradation under acidic/oxidative conditions (e.g., 0.1 M HCl, 40°C) reveals hydrolyzed amide bonds .
    • Mitigation : Optimize reaction stoichiometry (e.g., 1.2 eq. coupling reagent) and use scavengers (e.g., polymer-bound DMAP) to suppress side reactions .

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